An In-Depth Technical Guide to 2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane: A Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane: A Scaffold for Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of rigid, three-dimensional scaffolds with metabolically robust functionalities represents a significant frontier in medicinal chemistry. This guide delves into the chemical structure, properties, and potential applications of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane . This molecule merges the desirable spirocyclic framework of 2,7-diazaspiro[3.5]nonane, a privileged structure in modern drug discovery, with the cyclobutane motif, a group increasingly recognized for its ability to confer improved pharmacokinetic and pharmacodynamic properties. We will explore the rationale behind this chemical design, propose a robust synthetic pathway, and discuss its potential in targeting challenging diseases, thereby providing a foundational resource for its application in drug development programs.
The Architectural Merit: Deconstructing the Core Components
The title compound is a novel chemical entity built from two key structural motifs, each contributing unique advantages to the overall molecular design.
The 2,7-Diazaspiro[3.5]nonane Scaffold
The 2,7-diazaspiro[3.5]nonane core is a spirocyclic diamine featuring an azetidine ring and a piperidine ring fused at a single quaternary carbon. This arrangement imparts a rigid, three-dimensional geometry, a significant departure from the "flatland" of traditional aromatic-heavy drug candidates. This structural rigidity is highly advantageous as it can pre-organize appended pharmacophores into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity.
Recent studies have underscored the importance of this scaffold. For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C, a critical oncogenic protein previously considered "undruggable"[1]. Further research has demonstrated that the intact 2,7-diazaspiro[3.5]nonane moiety is essential for the broad-spectrum antimycobacterial activity of certain benzothiazinone derivatives[2]. These findings establish the 2,7-diazaspiro[3.5]nonane core as a validated and highly valuable scaffold in contemporary drug design[3].
The Cyclobutane Moiety: More Than a Spacer
The incorporation of a cyclobutane ring is a strategic choice aimed at enhancing drug-like properties. Unlike conformationally flexible alkyl chains, the puckered and strained nature of the cyclobutane ring offers a constrained three-dimensional structure[4]. In medicinal chemistry, this has been leveraged to:
-
Improve Metabolic Stability: The cyclobutane ring can act as a metabolically stable bioisostere for more labile groups, such as gem-dimethyl or phenyl rings, shielding adjacent functional groups from enzymatic degradation[5][6].
-
Enhance Target Engagement: Its defined geometry can be used to optimally position functional groups to fill hydrophobic pockets within a protein's active site, thereby improving binding affinity[4].
-
Fine-Tune Physicochemical Properties: It allows for the modulation of properties like solubility and lipophilicity, which are critical for a compound's pharmacokinetic profile[5].
The successful application of this moiety is evident in several marketed drugs, including the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir, validating its utility in creating effective therapeutics[6].
Chemical Identity and Physicochemical Properties
The combination of these two scaffolds results in the target molecule, 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane.
IUPAC Name: (2,7-Diazaspiro[3.5]nonan-2-yl)(cyclobutyl)methanone
Caption: Chemical Structure of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₂₀N₂O | Calculated |
| Molecular Weight | 208.30 g/mol | Calculated |
| Parent Scaffold CAS | 136098-14-1[7] | PubChem[7] |
| Topological Polar Surface Area | 32.3 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| logP | ~1.0 - 1.5 | Predicted |
| Physical Form | Likely an off-white to pale yellow solid at room temperature. | Inferred |
Synthesis and Characterization: A Proposed Protocol
The synthesis of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane is predicated on a standard amide coupling reaction. A common and efficient strategy involves the use of an orthogonally protected diazaspirocycle, such as the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. This allows for selective acylation at the N-2 position, followed by deprotection of the N-7 position.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane
Step 1: Acylation of the N-2 Position
-
Reaction Setup: To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of cyclobutanecarbonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection of the N-7 Position
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in DCM (~0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and load it onto a pre-conditioned SCX (Strong Cation Exchange) column. Wash the column with methanol to remove neutral impurities, then elute the desired product with a solution of 2M ammonia in methanol. Concentrate the eluent to yield the final product.
Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To determine the purity with high precision.
Potential Applications in Drug Discovery and Development
The unique structural combination within 2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane makes it a compelling candidate for several therapeutic areas.
Caption: Logical relationship between molecular features and potential applications.
-
Oncology: Building on the success of related compounds as KRAS G12C inhibitors, this molecule could serve as a non-covalent binder or a scaffold for developing new covalent inhibitors[1]. The cyclobutane group can probe hydrophobic pockets, while the spirocycle orients the molecule correctly within the binding site.
-
Infectious Diseases: The established activity of 2,7-diazaspiro[3.5]nonane derivatives against mycobacteria suggests that this core structure can be a starting point for developing novel antibiotics[2]. The cyclobutanecarbonyl group can be modified to optimize activity against specific bacterial targets.
-
Central Nervous System (CNS) Disorders: The reduction of planarity and increase in three-dimensionality are known strategies to improve brain penetration. This scaffold could be explored for targets within the CNS where metabolic stability and specific spatial arrangements are paramount for efficacy.
Conclusion
2-Cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane stands as a molecule of high potential, strategically designed by combining two validated motifs in modern medicinal chemistry. Its rigid, three-dimensional architecture inherited from the spirocyclic core, coupled with the metabolic stability and conformational constraint offered by the cyclobutane ring, makes it an exemplary scaffold for tackling complex biological targets. This guide provides the foundational knowledge—from chemical properties and a robust synthetic strategy to a rationale for its application in oncology and infectious diseases—to empower research teams to leverage this promising structure in their drug discovery endeavors.
References
-
Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9237. Available at: [Link]
-
Barreiro, E. J., et al. (2011). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 6(10), 1757-1768. Available at: [Link]
-
Fu, C., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6541-6557. Available at: [Link]
-
Kim, D., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 66(1), 385-401. Available at: [Link]
-
Dmytriv, Y. V., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link].
Sources
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
